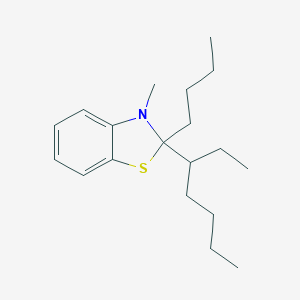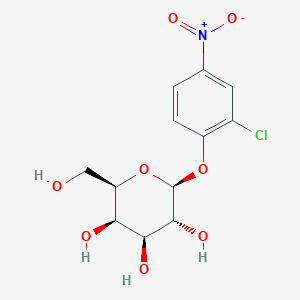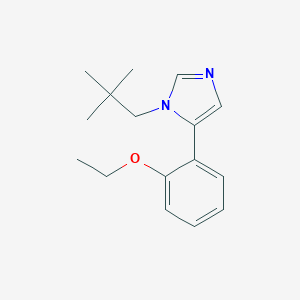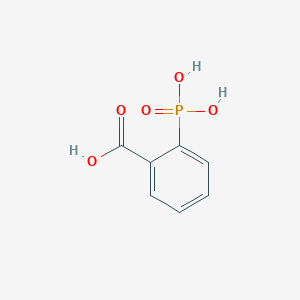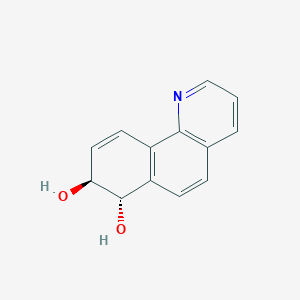
3-(Dipentylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dipentylamino)phenol, also known as DPA, is a chemical compound that has gained significant attention in scientific research. It is a tertiary amine that has a phenolic hydroxyl group, making it a useful compound in various applications. DPA has been studied for its potential in various fields, including medicine, material science, and environmental science. In
Wirkmechanismus
The mechanism of action of 3-(Dipentylamino)phenol is not fully understood, but it is believed to act through various pathways. One of the proposed mechanisms is through the inhibition of the NF-κB pathway, which is a key regulator of inflammation. 3-(Dipentylamino)phenol has also been shown to scavenge free radicals, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
3-(Dipentylamino)phenol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(Dipentylamino)phenol can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 3-(Dipentylamino)phenol can improve cognitive function and reduce oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(Dipentylamino)phenol in lab experiments is its stability and ease of synthesis. 3-(Dipentylamino)phenol is also relatively non-toxic, making it a safe compound to work with. However, one of the limitations of using 3-(Dipentylamino)phenol is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 3-(Dipentylamino)phenol. One potential direction is to further explore its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its potential in material science, including its use in the development of sensors and other electronic devices. Additionally, further research is needed to fully understand the mechanism of action of 3-(Dipentylamino)phenol and its potential interactions with other compounds.
Conclusion
In conclusion, 3-(Dipentylamino)phenol is a chemical compound that has gained significant attention in scientific research. Its potential applications in medicine, material science, and environmental science make it a valuable compound to study. The synthesis method for 3-(Dipentylamino)phenol has been optimized to produce high yields of high purity 3-(Dipentylamino)phenol. 3-(Dipentylamino)phenol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential of 3-(Dipentylamino)phenol and its mechanism of action.
Synthesemethoden
The synthesis of 3-(Dipentylamino)phenol involves the reaction of 3-nitrophenol with pentylamine in the presence of a reducing agent. The reduction of the nitro group to an amino group leads to the formation of 3-(Dipentylamino)phenol. This synthesis method has been optimized to produce high yields of 3-(Dipentylamino)phenol with high purity.
Wissenschaftliche Forschungsanwendungen
3-(Dipentylamino)phenol has been extensively studied for its potential in various scientific research applications. One of the most promising applications is in the field of medicine. 3-(Dipentylamino)phenol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
115167-15-2 |
|---|---|
Produktname |
3-(Dipentylamino)phenol |
Molekularformel |
C16H27NO |
Molekulargewicht |
249.39 g/mol |
IUPAC-Name |
3-(dipentylamino)phenol |
InChI |
InChI=1S/C16H27NO/c1-3-5-7-12-17(13-8-6-4-2)15-10-9-11-16(18)14-15/h9-11,14,18H,3-8,12-13H2,1-2H3 |
InChI-Schlüssel |
GJIVOAVXGUVGJV-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCCC)C1=CC(=CC=C1)O |
Kanonische SMILES |
CCCCCN(CCCCC)C1=CC(=CC=C1)O |
Synonyme |
3-(Dipentylamino)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




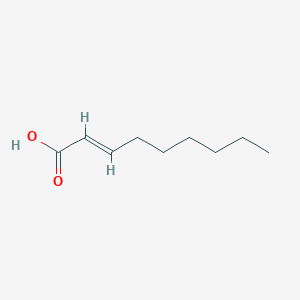
![Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B52315.png)

![N-[3-(Trimethoxysilyl)propyl]ethylenediamine](/img/structure/B52321.png)


